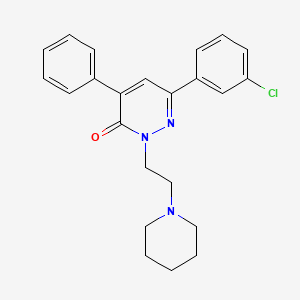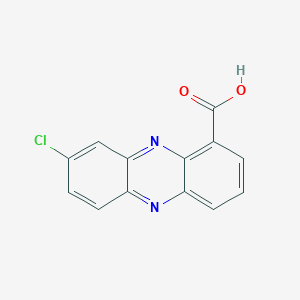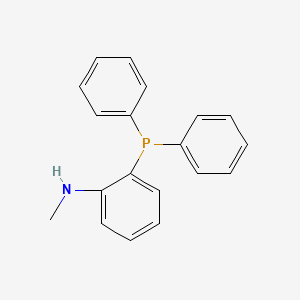
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide is a complex organic compound with a molecular formula of C19H19NO3S It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group, a methyl group, and a phenyl-furyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable aromatic compound followed by the introduction of the ethyl and methyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-4-methylbenzenesulfonamide: Lacks the phenyl-furyl moiety.
N-Ethylbenzenesulfonamide: Lacks both the methyl and phenyl-furyl groups.
N-Methylbenzenesulfonamide: Lacks the ethyl and phenyl-furyl groups.
Uniqueness
This detailed article provides a comprehensive overview of N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
| 865486-73-3 | |
Molekularformel |
C19H19NO3S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-ethyl-4-methyl-N-(5-phenylfuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19NO3S/c1-3-20(24(21,22)17-11-9-15(2)10-12-17)19-14-13-18(23-19)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
InChI-Schlüssel |
PCFQYKDPBTWTKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




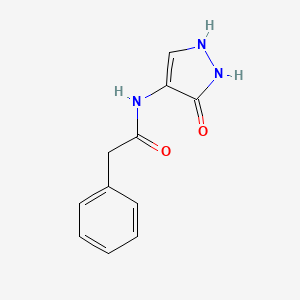
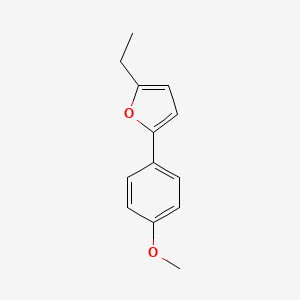
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)
